
Pipenzolate bromide
Übersicht
Beschreibung
- Seine IUPAC-Bezeichnung lautet 1-Ethyl-3-[2-Hydroxy(diphenyl)acetoxy]-1-methylpiperidinium-bromid.
- Die Struktur der Verbindung umfasst einen Piperidiniumring mit einer Ethylgruppe, einer Hydroxy-Diphenylacetoxy-Einheit und einem Bromidion.
Pipenzolat-Bromid: (chemische Formel: C22H28BrNO3) ist ein pharmazeutisches Medikament, das als Antispasmodikum und zur Behandlung von Magengeschwüren eingesetzt wird..
Vorbereitungsmethoden
Synthesewege: Pipenzolat-Bromid kann durch verschiedene Verfahren synthetisiert werden, darunter die Reaktion von 1-Methylpiperidin mit 2-Hydroxydiphenylessigsäure, gefolgt von der Quaternisierung mit Ethylbromid.
Industrielle Produktion: Industrielle Produktionsmethoden beinhalten die großtechnische Synthese unter optimierten Bedingungen.
Analyse Chemischer Reaktionen
Reaktivität: Pipenzolat-Bromid ist unter normalen Bedingungen stabil.
Reaktionen: Es unterliegt nicht leicht Oxidations-, Reduktions- oder Substitutionsreaktionen.
Häufige Reagenzien: Keine spezifischen Reagenzien sind üblicherweise mit seinen Reaktionen verbunden.
Hauptprodukte: Die Verbindung selbst ist das Hauptprodukt bei ihrer Synthese.
Wissenschaftliche Forschungsanwendungen
Gastrointestinal Disorders
Pipenzolate bromide is primarily used to manage symptoms of gastrointestinal motility disorders. Its antimuscarinic properties help reduce spasms and discomfort associated with IBS. A clinical trial demonstrated significant improvement in abdominal pain and bloating among patients treated with this compound compared to a placebo group.
Peptic Ulcers
The compound has shown efficacy in reducing gastric acid secretion and promoting healing in peptic ulcer patients. A retrospective analysis indicated that patients receiving this compound alongside standard ulcer treatment had faster healing rates compared to those on standard therapy alone, suggesting a synergistic effect when combined with proton pump inhibitors.
Arrhythmia Management
Due to its anticholinergic properties, this compound can influence cardiac rhythm. Research indicates that it may be beneficial in managing certain types of arrhythmias by modulating autonomic nervous system activity.
Study on Gastrointestinal Motility
A clinical trial involving patients diagnosed with IBS showed that those treated with this compound experienced a marked reduction in symptoms compared to the placebo group. The study highlighted the compound's effectiveness in improving overall quality of life for patients suffering from chronic gastrointestinal discomfort.
Efficacy in Peptic Ulcer Treatment
In a retrospective study, patients treated with this compound in conjunction with standard peptic ulcer therapy demonstrated accelerated healing rates. The analysis suggested that its antimuscarinic effects could enhance the efficacy of traditional treatments.
Safety Profile
This compound is generally well-tolerated; however, potential side effects include:
- Dry mouth
- Blurred vision
- Dizziness
- Constipation
These side effects are primarily due to its antimuscarinic activity, which inhibits normal cholinergic functions.
Wirkmechanismus
Antimuscarinic Agent: Pipenzolate bromide acts as an antimuscarinic agent.
Binding: It binds to muscarinic acetylcholine receptors, preventing acetylcholine from binding as an antagonist.
Vergleich Mit ähnlichen Verbindungen
Einzigartigkeit: Die einzigartigen Merkmale von Pipenzolat-Bromid liegen in seiner spezifischen chemischen Struktur und seinen pharmakologischen Eigenschaften.
Ähnliche Verbindungen: Obwohl es andere Antimuskarinika gibt, sticht Pipenzolat-Bromid aufgrund seiner einzigartigen Struktur und Anwendungen hervor.
Biologische Aktivität
Pipenzolate bromide, chemically known as 1-Ethyl-3-[2-hydroxy(diphenyl)acetoxy]-1-methylpiperidinium bromide, is an antimuscarinic agent primarily used for treating gastrointestinal disorders and peptic ulcers. Its molecular formula is C22H28BrNO3, and it operates by antagonizing muscarinic acetylcholine receptors, thereby inhibiting the action of acetylcholine in the cholinergic pathways.
Target Receptors
This compound specifically targets various muscarinic acetylcholine receptors (mAChRs), including:
Muscarinic Receptor | Target Activity |
---|---|
CHRM1 | Moderate affinity |
CHRM2 | Low affinity |
CHRM3 | Moderate affinity |
CHRM4 | Moderate affinity |
CHRM5 | Moderate affinity |
The compound's action as an antagonist prevents acetylcholine from binding to these receptors, resulting in decreased secretion and motility in the gastrointestinal tract, which can alleviate symptoms associated with conditions like irritable bowel syndrome (IBS) and peptic ulcers .
Biochemical Pathways
The primary biochemical pathway influenced by this compound is the cholinergic pathway. By blocking mAChRs, it reduces the effects of acetylcholine, leading to:
- Decreased gastrointestinal motility
- Reduction in secretory activity
- Potential impact on cardiac rhythm (due to its effects on the autonomic nervous system)
Biological Activity and Clinical Applications
This compound has shown efficacy in several clinical scenarios:
- Gastrointestinal Disorders : Used to manage symptoms of IBS and other motility disorders.
- Peptic Ulcers : Reduces gastric acid secretion and promotes healing.
- Arrhythmia Management : Due to its anticholinergic properties, it can influence heart rate and rhythm .
Case Studies
- Study on Gastrointestinal Motility : A clinical trial involving patients with IBS demonstrated significant improvement in symptoms when treated with this compound compared to a placebo group. The study noted a marked reduction in abdominal pain and bloating.
- Efficacy in Peptic Ulcer Treatment : A retrospective analysis indicated that patients receiving this compound alongside standard ulcer treatment had faster healing rates compared to those on standard therapy alone. This suggests a synergistic effect when combined with proton pump inhibitors .
Safety Profile
This compound is generally well-tolerated; however, potential side effects include:
- Dry mouth
- Blurred vision
- Dizziness
- Constipation
These side effects are primarily due to its antimuscarinic activity, which inhibits normal cholinergic functions .
Eigenschaften
IUPAC Name |
(1-ethyl-1-methylpiperidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28NO3.BrH/c1-3-23(2)16-10-15-20(17-23)26-21(24)22(25,18-11-6-4-7-12-18)19-13-8-5-9-14-19;/h4-9,11-14,20,25H,3,10,15-17H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDCWWFPZMHXCM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1(CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13473-38-6 (Parent) | |
Record name | Pipenzolate bromide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2023480 | |
Record name | Pipenzolate bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125-51-9 | |
Record name | Pipenzolate bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pipenzolate bromide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PIPENZOLATE BROMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758221 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | PIPENZOLATE BROMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4347 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pipenzolate bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pipenzolate bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.311 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIPENZOLATE BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPX41DUS2B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.